![molecular formula C13H14O2 B14370773 (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene CAS No. 90332-01-7](/img/structure/B14370773.png)
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a prop-1-yn-1-yl group and a prop-2-en-1-yl group connected via an oxygen bridge. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene typically involves the reaction of a benzene derivative with appropriate alkynyl and allyl reagents. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the prop-1-yn-1-yl group. The prop-2-en-1-yl group can be introduced via an etherification reaction using an allyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which (3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. For example, it may act as a substrate for enzymes that catalyze the addition or removal of functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but lacks the prop-2-en-1-yl group.
Prop-2-yn-1-ylbenzene: Similar but without the ether linkage.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of the prop-2-en-1-yl group.
Uniqueness
(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene is unique due to its combination of alkyne, alkene, and ether functionalities, which provide a diverse range of reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
90332-01-7 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(prop-2-enoxymethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O2/c1-2-10-14-12-15-11-6-9-13-7-4-3-5-8-13/h2-5,7-8H,1,10-12H2 |
InChI Key |
RPOIDDNKOHAGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCOCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
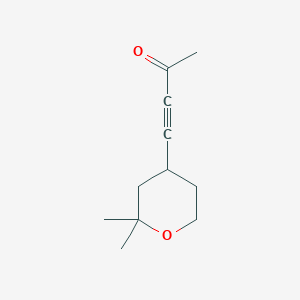
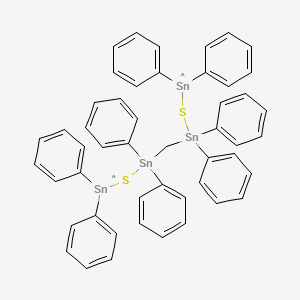
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
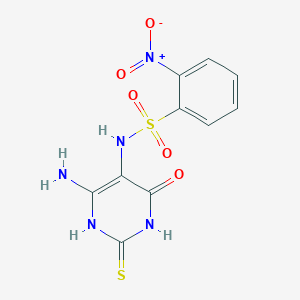

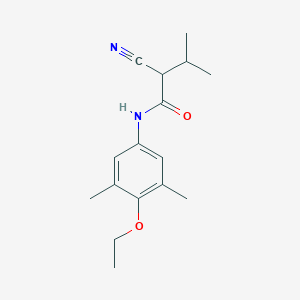
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)

![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
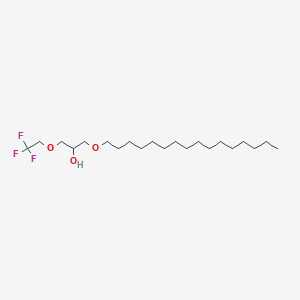
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
